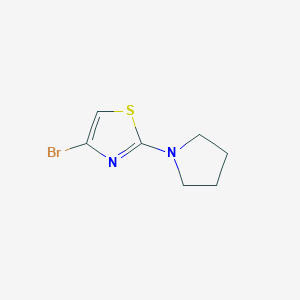

4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-pyrrolidin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTSNWTXFACJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole

This guide provides a comprehensive overview of a primary synthetic pathway for 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, providing researchers and drug development professionals with a robust framework for its preparation.

Introduction: The Significance of Substituted Thiazoles

The 1,3-thiazole ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, and anticancer properties. The incorporation of a pyrrolidine moiety at the 2-position and a bromine atom at the 4-position can significantly modulate the molecule's physicochemical properties and biological target interactions. This guide delineates a reliable and efficient two-step synthetic sequence to access this valuable building block.

The overall synthetic strategy involves the initial formation of the 2-(pyrrolidin-1-yl)thiazole core, followed by a regioselective bromination at the C4 position. This approach allows for the late-stage introduction of the bromine atom, a versatile handle for further chemical modifications.

Strategic Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the 2-(pyrrolidin-1-yl)thiazole intermediate via a Hantzsch-type thiazole synthesis. The second step is the regioselective bromination of this intermediate.

Caption: Overall synthesis of this compound.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-1,3-thiazole

The initial step involves the construction of the 2-(pyrrolidin-1-yl)thiazole core. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone or a ketone equivalent. In this case, pyrrolidine-1-carbothioamide serves as the thioamide component, and a two-carbon electrophile is required to form the thiazole ring.

Mechanistic Insights

The reaction proceeds through a classic Hantzsch mechanism. The sulfur atom of pyrrolidine-1-carbothioamide acts as a nucleophile, attacking one of the electrophilic carbons of a suitable C2 synthon. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Mechanism of Hantzsch thiazole synthesis.

Experimental Protocol

A detailed experimental procedure for the synthesis of 2-aminothiazole derivatives is a well-established process.[1][2] The following is an adapted protocol for the synthesis of the 2-(pyrrolidin-1-yl)thiazole intermediate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyrrolidine-1-carbothioamide | 116.21 | 1.16 g | 10 mmol |

| 1,2-Dichloroethane | 98.96 | 1.08 g (0.86 mL) | 11 mmol |

| Ethanol | 46.07 | 20 mL | - |

Procedure:

-

To a solution of pyrrolidine-1-carbothioamide (10 mmol) in ethanol (20 mL) is added 1,2-dichloroethane (11 mmol).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 2-(pyrrolidin-1-yl)-1,3-thiazole.

Step 2: Bromination of 2-(Pyrrolidin-1-yl)-1,3-thiazole

The second step is the regioselective bromination of the 2-(pyrrolidin-1-yl)thiazole intermediate. The electron-donating nature of the pyrrolidine group directs the electrophilic substitution to the C5 position of the thiazole ring. However, with a suitable choice of brominating agent and reaction conditions, bromination can be directed to the C4 position. The use of N-Bromosuccinimide (NBS) is a common method for the bromination of heterocyclic compounds.

Mechanistic Considerations

Electrophilic aromatic substitution on the thiazole ring is influenced by the substituents. The pyrrolidine group at the C2 position is a strong activating group. While the C5 position is generally the most nucleophilic site in 2-aminothiazoles, the reaction conditions can be tuned to favor bromination at the C4 position.[3] The mechanism involves the attack of the thiazole ring on the electrophilic bromine source (NBS), leading to the formation of a sigma complex, which then loses a proton to restore aromaticity.

Caption: Experimental workflow for the bromination step.

Experimental Protocol

The bromination of thiazoles can be achieved under mild conditions using NBS.[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Pyrrolidin-1-yl)-1,3-thiazole | 154.24 | 1.54 g | 10 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10 mmol |

| Acetonitrile | 41.05 | 30 mL | - |

Procedure:

-

A solution of 2-(pyrrolidin-1-yl)-1,3-thiazole (10 mmol) in acetonitrile (30 mL) is cooled to 0 °C in an ice bath.

-

N-Bromosuccinimide (10 mmol) is added portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Characterization Data

The structure of the final product, this compound, should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyrrolidine protons and a singlet for the C5-H of the thiazole ring. |

| ¹³C NMR | Resonances for the carbons of the pyrrolidine and thiazole rings, including the carbon bearing the bromine atom. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₇H₉BrN₂S, showing the characteristic isotopic pattern for a bromine-containing compound. |

Conclusion

The synthesis of this compound is presented as a robust and reproducible two-step process. This guide provides a detailed experimental framework, grounded in established chemical principles, to enable researchers to access this valuable heterocyclic building block for applications in drug discovery and development. The described pathway offers a logical and efficient route, utilizing readily available starting materials and standard laboratory techniques.

References

- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules.

- Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,... (2021).

- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2008).

- Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement.... (2013).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.

- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2024). ChemRxiv.

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

- 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine–Magnesium Exchange Reactions of 2,4-Dibromothiazole. (2002). Synthesis.

- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). Molecules.

- BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. (2022). Zenodo.

- α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. (2021). Organic Process Research & Development.

- ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. (2010).

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2022).

- Intermediates in the Halogenation of Some 2-Aminothiazoles. (1978). Journal of the Chemical Society, Perkin Transactions 1.

-

Synthesis of dispiro[oxindole‐pyrrolidine]‐thiazolo[3,2‐a][1][2]triazines by 1,3‐dipolar cycloaddition. (2011). Journal of Heterocyclic Chemistry.

- Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. (2024).

Sources

An In-depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new thiazole-based scaffolds.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of a bromine atom and a pyrrolidine moiety to the thiazole core, as in this compound, is anticipated to confer unique characteristics that are of significant interest in the design of novel therapeutic agents. The 2-aminothiazole scaffold, a key precursor, is known to be a crucial pharmacophore in a variety of biologically active compounds.[3][4][5][6]

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₉BrN₂S |

| Molecular Weight | 233.13 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| ¹H NMR | Protons on the pyrrolidine ring are expected to appear in the aliphatic region (δ 1.8-3.5 ppm). The single proton on the thiazole ring (at the 5-position) would likely appear as a singlet in the aromatic region (δ 6.5-7.5 ppm). |

| ¹³C NMR | Carbons of the pyrrolidine ring are expected in the range of δ 25-50 ppm. The thiazole ring carbons would appear at approximately δ 100-170 ppm. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Proposed Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the synthesis of substituted thiazoles.[7][8][9] A plausible synthetic route is outlined below.

Synthesis Workflow Diagram

Caption: Proposed synthetic pathways for this compound.

Step-by-Step Methodology

Method A: Direct Bromination and Substitution (Less Likely)

-

Bromination of 2-Aminothiazole: 2-Aminothiazole is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. This reaction typically yields 2-amino-5-bromothiazole as the major product due to the directing effect of the amino group.[10] Achieving bromination at the 4-position directly is challenging.

Method B: Synthesis via 2,4-Dibromothiazole (More Plausible)

-

Synthesis of 2,4-Dibromothiazole: A more reliable approach starts with the synthesis of 2,4-dibromothiazole. This can be achieved from 2-aminothiazole through a Sandmeyer-type reaction, involving diazotization followed by treatment with a bromine source.[11]

-

Regioselective Nucleophilic Substitution: 2,4-Dibromothiazole is then reacted with pyrrolidine. The C-2 position of the thiazole ring is generally more susceptible to nucleophilic attack than the C-4 position.[8][9] Therefore, pyrrolidine is expected to displace the bromine atom at the 2-position, yielding the desired product, this compound.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HBr generated. The reaction temperature can range from room temperature to elevated temperatures to drive the reaction to completion.

-

-

Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by the interplay of the electron-donating pyrrolidine group, the electron-withdrawing bromine atom, and the inherent reactivity of the thiazole ring.

Reactivity Diagram

Sources

- 1. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole: Synthesis, Properties, and Medicinal Chemistry Applications

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While not a widely cataloged reagent, its structure combines two pharmacologically important scaffolds: the 2-aminothiazole core and the pyrrolidine ring. This document outlines the compound's key physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its potential applications as a versatile building block for developing novel therapeutic agents. Detailed protocols, mechanistic insights, and safety considerations are provided for researchers in organic synthesis and drug development.

Compound Identification and Physicochemical Properties

This compound is a disubstituted thiazole featuring a bromine atom at the C4 position and a pyrrolidine ring attached via its nitrogen atom to the C2 position. The combination of the electron-rich pyrrolidine and the versatile thiazole ring makes it a compelling scaffold for library synthesis in drug discovery programs. A specific CAS Number for this compound is not readily found in major chemical databases, suggesting it is a novel or non-commercial entity requiring custom synthesis.

Table 1: Physicochemical and Structural Data

| Property | Value | Source / Method |

| IUPAC Name | This compound | Nomenclature Rules |

| Molecular Formula | C₇H₉BrN₂S | Calculated |

| Molecular Weight | 233.13 g/mol | Calculated |

| Canonical SMILES | C1CCN(C1)C2=NC(=CS2)Br | Structure |

| Monoisotopic Mass | 231.96698 Da | Calculated |

| Appearance | Predicted: Off-white to yellow or brown solid | Analog Comparison |

| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, CH₂Cl₂, MeOH) | Analog Comparison |

| XLogP3 (Predicted) | ~2.9 | Analog Comparison |

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2-amino- and 2-(substituted amino)-thiazoles is classically achieved via the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea or thioamide derivative. For the target molecule, a logical and efficient approach involves a two-step sequence starting from pyrrolidine.

Causality of the Synthetic Strategy

The chosen pathway is predicated on the high reactivity of isothiocyanates and the reliability of the Hantzsch cyclization.

-

Step 1: Formation of the Thiourea Intermediate: Pyrrolidine, a secondary amine, acts as a potent nucleophile, readily attacking the electrophilic carbon of a thiocarbonyl precursor. Using an acyl isothiocyanate, such as benzoyl isothiocyanate, generates a stable, easy-to-handle N-benzoyl-N'-pyrrolidinylthiourea intermediate. The benzoyl group serves as a temporary protecting group that can be removed later if necessary, but its presence does not impede the subsequent cyclization.

-

Step 2: Hantzsch Cyclization: The critical ring-forming step requires an α-halocarbonyl compound that provides the C4 and C5 atoms of the thiazole ring. To install a bromine at the C4 position, the logical choice is a 1,1-dihalo-ketone or a related three-carbon synthon that is subsequently brominated. A more direct and modern approach utilizes a brominated three-carbon building block like dibromoacetone or, more specifically, 1,3-dibromoacetone, which reacts with the thiourea to form the 4-bromothiazole ring system directly. The reaction proceeds via nucleophilic attack of the sulfur onto one of the bromo-methyl carbons, followed by intramolecular condensation to form the heterocyclic ring.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(pyrrolidine-1-carbothioyl)pyrrolidine (Intermediate A)

-

To a stirred solution of pyrrolidine (2.0 equivalents) in anhydrous acetonitrile (ACN) at 0 °C under an inert atmosphere (N₂), add benzoyl isothiocyanate (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the mixture under reduced pressure. The resulting N-benzoylthiourea intermediate can often be used in the next step without further purification. If necessary, purify by flash chromatography on silica gel.

Step 2: Synthesis of this compound (Target Compound)

-

Dissolve the thiourea intermediate (1.0 equivalent) in a suitable solvent such as acetone or ethanol.

-

Add 1,3-dibromoacetone (1.1 equivalents) to the solution.

-

Reflux the mixture for 12-24 hours, monitoring progress by TLC. The reaction involves the formation of the thiazole ring through condensation.

-

After cooling to room temperature, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure target compound.

Synthetic Workflow Diagram

Caption: The target molecule as a versatile drug discovery scaffold.

Analytical Characterization (Predicted)

Structural confirmation of the synthesized compound would rely on a combination of spectroscopic methods. Based on analogous structures, the following data can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | A singlet for the C5-H of the thiazole ring, expected around δ 6.5-7.5 ppm.Multiplets for the pyrrolidine protons: two -CH₂- groups adjacent to the nitrogen (N-CH₂) around δ 3.4-3.8 ppm, and one -CH₂- group beta to the nitrogen around δ 1.9-2.2 ppm. |

| ¹³C NMR | Thiazole ring carbons: C2 (attached to N) around δ 165-175 ppm, C4 (attached to Br) around δ 110-125 ppm, and C5 around δ 105-115 ppm.Pyrrolidine carbons: N-CH₂ carbons around δ 45-55 ppm and the other -CH₂- carbon around δ 25-30 ppm. |

| Mass Spec. | ESI-MS would show prominent [M+H]⁺ peaks at m/z 232.97 and 234.97, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

| IR Spec. | Characteristic peaks for C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), C-N stretching, and C-H stretching from the pyrrolidine ring. |

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. However, based on the hazards of structurally similar chemicals like 4-bromothiazole and 2-amino-4-bromothiazole, appropriate precautions must be taken. [1][2]

-

Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Harmful): H302 - Harmful if swallowed. [1][3] * Acute Toxicity, Dermal (Harmful): H312 - Harmful in contact with skin. [1] * Skin Irritation (Causes skin irritation): H315 - Causes skin irritation. [1][3] * Eye Irritation (Causes serious eye irritation): H319 - Causes serious eye irritation. [1][3] * Acute Toxicity, Inhalation (Harmful): H332 - Harmful if inhaled. [1]

-

-

Personal Protective Equipment (PPE):

-

Wear a certified laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Many brominated heterocycles can be light-sensitive; storage in an amber vial is recommended.

-

Conclusion

This compound represents a promising, albeit underexplored, chemical scaffold for modern drug discovery. Its synthesis is readily achievable through established methodologies like the Hantzsch thiazole synthesis. The convergence of the biologically active 2-aminothiazole core, the structurally important pyrrolidine ring, and a chemically versatile bromine handle makes this compound an excellent candidate for building diverse chemical libraries aimed at identifying novel leads for anticancer, antimicrobial, and CNS-targeted therapies. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this valuable building block in their research endeavors.

References

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of the heterocyclic compound 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole. This molecule merges two pharmacologically significant scaffolds: the thiazole ring, a common feature in numerous approved drugs, and the pyrrolidine moiety, prevalent in many natural and synthetic bioactive compounds. This guide will delve into the rational design of its synthesis, predicted physicochemical and spectroscopic properties, and a discussion of its potential as a lead compound in drug discovery, particularly in the areas of antibacterial and anticancer research.

Introduction: The Convergence of Two Privileged Scaffolds

The field of medicinal chemistry is in a perpetual quest for novel molecular architectures that can address unmet therapeutic needs. A powerful strategy in this endeavor is the hybridization of known pharmacophores to create new chemical entities with potentially enhanced or novel biological activities. The molecule this compound is a prime example of this approach, integrating the structural features of thiazole and pyrrolidine.

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in drug design, found in a wide array of therapeutic agents with diverse pharmacological activities.[1] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast number of alkaloids and synthetic drugs, contributing to their biological potency and pharmacokinetic profiles.[2] The strategic combination of these two rings, further functionalized with a bromine atom, suggests a molecule with significant potential for biological activity.

This guide will provide a detailed exploration of the molecular structure of this compound, offering insights into its synthesis, characterization, and prospective applications in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar thiazole ring substituted at the 2-position with a pyrrolidine ring and at the 4-position with a bromine atom.

Molecular Formula: C₇H₉BrN₂S

Molecular Weight: 233.13 g/mol [3]

Structural Representation:

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of the Thiourea Intermediate

-

To a solution of pyrrolidine (1.0 eq) in anhydrous acetonitrile, add benzoylisothiocyanate (1.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude thiourea intermediate.

-

Purify the intermediate by recrystallization or column chromatography.

Causality behind Experimental Choices: Acetonitrile is a suitable polar aprotic solvent for this type of condensation reaction. Refluxing provides the necessary energy to overcome the activation barrier for the reaction between the amine and the isothiocyanate.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve the purified thiourea intermediate (1.0 eq) in anhydrous acetone.

-

Add 1,2-dibromo-1-ethanone (1.0 eq) to the solution.

-

Reflux the reaction mixture for 8-12 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture and neutralize with a mild base such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

Causality behind Experimental Choices: The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring. [4]Acetone is a common solvent for this reaction. The use of 1,2-dibromo-1-ethanone is proposed to directly introduce the bromine atom at the 4-position of the thiazole ring.

Spectroscopic Characterization: Elucidating the Molecular Structure

The definitive confirmation of the molecular structure of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine and thiazole protons.

-

Pyrrolidine Protons: Two multiplets in the upfield region (around 1.8-2.0 ppm and 3.3-3.5 ppm), corresponding to the two sets of methylene protons of the pyrrolidine ring.

-

Thiazole Proton: A singlet in the downfield region (around 6.5-7.5 ppm) for the proton at the 5-position of the thiazole ring. The exact chemical shift will be influenced by the electron-withdrawing bromine atom at the adjacent position.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

-

Pyrrolidine Carbons: Two signals in the aliphatic region (around 25-30 ppm and 45-50 ppm).

-

Thiazole Carbons: Three signals in the aromatic/heteroaromatic region. The carbon bearing the bromine (C4) is expected to be significantly shielded compared to an unsubstituted thiazole, while the carbon attached to the pyrrolidine nitrogen (C2) will also show a characteristic shift. The C5 carbon signal will also be present.

-

4.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| ~2970-2850 | C-H stretch (aliphatic) | Medium |

| ~1600-1500 | C=N and C=C stretch (thiazole ring) | Medium to Strong |

| ~1450-1350 | C-H bend (aliphatic) | Medium |

| ~1200-1000 | C-N stretch | Medium to Strong |

| ~700-600 | C-Br stretch | Medium to Strong |

4.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the pyrrolidine ring or the bromine atom.

Potential Applications in Drug Discovery

The structural amalgamation of the thiazole and pyrrolidine rings in this compound suggests a high potential for diverse biological activities. The thiazole nucleus is a well-established pharmacophore with a broad spectrum of activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. [4][5]The pyrrolidine moiety is also a key component of many biologically active compounds, often contributing to receptor binding and pharmacokinetic properties. [2] 5.1. Antibacterial and Antimicrobial Potential

Numerous studies have highlighted the potent antibacterial and antifungal activities of thiazole derivatives. [6][7]The presence of a halogen, such as bromine, can often enhance the antimicrobial efficacy of a molecule. [8]Therefore, this compound represents a promising scaffold for the development of new antibacterial agents.

Potential Mechanism of Action (Hypothesized):

Caption: Hypothesized mechanism of antibacterial action.

5.2. Anticancer Activity

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with some derivatives exhibiting potent activity against various cancer cell lines. [1]The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases. The unique electronic and steric properties of this compound make it an interesting candidate for screening against a panel of cancer cell lines.

Conclusion and Future Directions

This compound is a synthetically accessible heterocyclic compound with a molecular architecture that suggests significant potential for biological activity. This technical guide has outlined a plausible synthetic strategy, predicted its key physicochemical and spectroscopic characteristics, and discussed its potential applications in drug discovery, particularly in the development of novel antibacterial and anticancer agents.

Future research should focus on the actual synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, a thorough in vitro and in vivo biological evaluation is warranted to explore its full therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the substituents on the thiazole and pyrrolidine rings, could lead to the identification of even more potent and selective drug candidates.

References

- G. C. T., A. M., M. J. M., J. L. A., & F. A. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. Tetrahedron, 73(35), 5273-5283.

- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). Molecules, 25(10), 2441.

-

PubChem. (n.d.). 5-Bromo-2-(1-pyrrolidinyl)thiazole. Retrieved from [Link]

- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). BMC Chemistry, 12(1), 116.

-

PrepChem. (n.d.). Synthesis of 4-acetamido-2-bromo-thiazole. Retrieved from [Link]

-

MDPI. (2018). 4-Bromobenzo[1,2-d:4,5-d′]bis(t[2][3][9]hiadiazole). Molbank, 2018(4), M1023.

-

PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]

- 2-Bromo-4-phenyl-1,3-thiazole. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.

- Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. (2023). Scientific Reports, 13(1), 18051.

-

(E)-4-(2-(7-Bromo-t[2][9][10]hiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. (2018). Molbank, 2018(3), M1009.

- Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. (2018). ARKIVOC, 2018(3), 240-256.

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

- Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. (2013). European Journal of Medicinal Chemistry, 65, 341-352.

- Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(1), 338-349.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5595.

- 1-(5-Bromo-4-phenyl-1,3-thia-zol-2-yl)pyrrolidin-2-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1738–o1739.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry, 12, 1381313.

- Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. (2012). Journal of the Korean Chemical Society, 56(4), 452-457.

Sources

- 1. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 3. RUL - Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors [repozitorij.uni-lj.si]

- 4. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(5-Bromo-4-phenyl-1,3-thia-zol-2-yl)pyrrolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Elucidation of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of the heterocyclic compound, 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole . This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the 2-aminothiazole scaffold in a variety of biologically active compounds and functional materials. This document details a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and analysis of structurally related molecules.

Introduction and Rationale

The 2-(pyrrolidin-1-yl)-1,3-thiazole core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 4-position of the thiazole ring can significantly modulate the compound's electronic properties and metabolic stability, and provide a handle for further chemical derivatization through cross-coupling reactions. Understanding the precise spectroscopic signature of this compound is crucial for its unambiguous identification and for quality control in synthetic applications.

This guide is intended for researchers and scientists in organic synthesis and drug development, providing a foundational understanding of this specific thiazole derivative.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 2-aminothiazole. The proposed two-step synthesis involves an initial bromination of the thiazole ring followed by a nucleophilic substitution with pyrrolidine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Bromination of 2-Aminothiazole

The first step involves the regioselective bromination of 2-aminothiazole at the 4-position. The electron-donating amino group at the 2-position activates the thiazole ring towards electrophilic substitution, primarily directing the incoming electrophile to the 5-position. However, by carefully controlling the reaction conditions and using a suitable brominating agent like N-Bromosuccinimide (NBS), bromination can be achieved at the 4-position.

Experimental Protocol:

-

To a solution of 2-aminothiazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromothiazole.

Step 2: Nucleophilic Substitution with Pyrrolidine

The second step is a nucleophilic substitution reaction where the amino group of 2-amino-4-bromothiazole is displaced by pyrrolidine. This transformation can be challenging due to the relatively low reactivity of the 2-amino group. The use of a strong base is likely necessary to deprotonate the pyrrolidine, increasing its nucleophilicity.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.2 eq) dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 2-amino-4-bromothiazole (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction carefully with water at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a solution in deuterated chloroform (CDCl₃).

1H NMR Spectroscopy:

The proton NMR spectrum is expected to be relatively simple, showing signals for the pyrrolidine ring protons and the single proton on the thiazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 6.7 | Singlet (s) | 1H | Thiazole H-5 |

| ~3.4 - 3.6 | Triplet (t) | 4H | N-CH₂ (Pyrrolidine) |

| ~1.9 - 2.1 | Multiplet (m) | 4H | CH₂-CH₂ (Pyrrolidine) |

Rationale: The thiazole proton at the 5-position is expected to appear as a singlet in the aromatic region. The protons of the pyrrolidine ring will show characteristic signals for the α- and β-methylene groups. The α-protons adjacent to the nitrogen will be deshielded and appear as a triplet, while the β-protons will be more shielded and appear as a multiplet.

13C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C2 (Thiazole, C-N) |

| ~130 - 135 | C4 (Thiazole, C-Br) |

| ~105 - 110 | C5 (Thiazole, C-H) |

| ~48 - 52 | N-CH₂ (Pyrrolidine) |

| ~25 - 28 | CH₂-CH₂ (Pyrrolidine) |

Rationale: The C2 carbon of the thiazole ring, attached to two nitrogen atoms, will be the most deshielded. The C4 carbon, bearing the bromine atom, will also be significantly downfield. The C5 carbon, attached to a proton, will be the most shielded of the thiazole carbons. The chemical shifts for the pyrrolidine carbons are typical for this saturated heterocyclic system.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data:

| m/z (relative intensity, %) | Assignment |

| ~247/249 (100/98) | [M]⁺ and [M+2]⁺ isotopic peaks due to the presence of Bromine (79Br/81Br) |

| ~168 | [M - Br]⁺ Fragment |

| ~70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Rationale: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the 79Br and 81Br isotopes. Fragmentation is likely to involve the loss of the bromine atom and the cleavage of the pyrrolidine ring.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

This workflow emphasizes a self-validating system. The successful synthesis of the intermediate and final product at each stage should be confirmed by analytical techniques like TLC before proceeding to the next step. The final purified product must be thoroughly characterized by NMR and MS to confirm its identity and purity, ensuring the integrity of the experimental data.

Conclusion

This technical guide outlines a robust and logical approach to the synthesis and spectroscopic characterization of this compound. While the presented experimental details are based on established chemical precedents rather than a specific literature procedure for this exact molecule, they provide a strong foundation for any researcher venturing into the synthesis of this and related compounds. The predicted spectroscopic data serve as a reliable reference for the identification and characterization of the target molecule.

References

The following is a list of representative literature that informs the general synthetic strategies and spectroscopic interpretations discussed in this guide. While a direct citation for the synthesis of this compound was not identified, these sources provide the foundational knowledge for the proposed methodologies.

- Synthesis of 2-aminothiazole derivatives: A general overview of synthetic methods for 2-aminothiazoles can be found in various organic chemistry textbooks and review articles.

- Bromination of Heterocycles: The electrophilic halogenation of five-membered heterocyclic rings is a well-documented process.

- Nucleophilic Aromatic Substitution on Heterocycles: The displacement of leaving groups on heterocyclic systems by amines is a common transformation in medicinal chemistry. Relevant literature would detail the conditions required for such reactions.

- Spectroscopic Data of Thiazole Derivatives: Numerous publications report the NMR and MS data for a wide variety of substituted thiazoles. These serve as the basis for the predicted spectroscopic data in this guide. For example, publications on other 2-(pyrrolidin-1-yl)thiazoles and 4-bromothiazoles would be highly relevant.

The Convergence of Two Rings: A Technical Guide to the Discovery and History of Thiazole-Pyrrolidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery, synthesis, and evolution of thiazole-pyrrolidine compounds. Moving beyond a mere chronological account, we will delve into the causal relationships behind synthetic strategies, the rationale for experimental designs, and the mechanistic underpinnings of their diverse biological activities. This document is structured to serve as a comprehensive resource, grounded in authoritative scientific literature, to empower researchers in the ongoing quest for novel therapeutics.

I. Foundational Scaffolds: The Inherent Potential of Thiazole and Pyrrolidine

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its presence in natural products like vitamin B1 (thiamine) and penicillin underscores its fundamental biological importance.[1][2] The aromaticity and the presence of heteroatoms make the thiazole nucleus a versatile scaffold, capable of engaging in various biological interactions.[3]

Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a prevalent motif in numerous alkaloids and bioactive compounds.[4][5] Its three-dimensional structure and the basicity of the nitrogen atom allow for diverse substitutions and interactions with biological targets.[5] The fusion or linkage of these two privileged scaffolds creates a chemical entity with a rich three-dimensional architecture and a wide array of potential biological activities.

II. The Genesis of a Scaffold: A Historical Perspective on Synthesis

While a singular "discovery" of the first thiazole-pyrrolidine compound is not prominently documented, its emergence can be traced through the evolution of synthetic methodologies for each constituent ring.

The Legacy of Hantzsch: A Cornerstone of Thiazole Synthesis

The classical Hantzsch thiazole synthesis, first described in 1887, remains a fundamental method for constructing the thiazole ring.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide.

Conceptual Workflow of the Hantzsch Thiazole Synthesis:

Caption: Hantzsch Thiazole Synthesis Workflow.

This robust method laid the groundwork for the synthesis of a vast array of thiazole derivatives, which would later serve as precursors for more complex structures, including those incorporating a pyrrolidine moiety.

Harnessing Cycloaddition: The Rise of Pyrrolidine Synthesis

The construction of the pyrrolidine ring has been significantly advanced by the advent of 1,3-dipolar cycloaddition reactions. This powerful method allows for the stereocontrolled synthesis of highly substituted pyrrolidines from azomethine ylides and various dipolarophiles.

Conceptual Workflow of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis:

Caption: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis.

The development of these and other synthetic strategies for both thiazole and pyrrolidine rings set the stage for their eventual combination into single molecular entities, driven by the pursuit of novel pharmacological properties.

III. Therapeutic Frontiers: Biological Activities of Thiazole-Pyrrolidine Compounds

The conjugation of thiazole and pyrrolidine moieties has given rise to a plethora of compounds with significant therapeutic potential across various disease areas.

A. Antibacterial Agents

The rise of antibiotic resistance has spurred the search for new antibacterial agents. Thiazole-pyrrolidine derivatives have emerged as a promising class of compounds in this arena.

Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature and position of substituents on both the thiazole and pyrrolidine rings play a crucial role in the antibacterial activity. For instance, the presence of a 4-fluorophenyl group on the thiazole ring has been associated with potent activity against Gram-positive bacteria.[6] The outer membrane of Gram-negative bacteria often acts as a barrier, leading to reduced efficacy against these strains.[6]

Experimental Protocol: Synthesis of a Thiazole-Based Pyrrolidine Derivative [6]

-

Synthesis of the Thiazole Precursor (e.g., 2-hydrazinyl-4-phenylthiazole):

-

To a solution of the appropriate thiosemicarbazide (1 equivalent) in ethanol, add the corresponding phenacyl bromide (1 equivalent) and sodium acetate (4 equivalents).

-

Reflux the reaction mixture for 6 hours.

-

Concentrate the mixture under reduced pressure and allow it to cool.

-

Collect the resulting solid by filtration and recrystallize from a suitable solvent.

-

-

Synthesis of the Thiazole-Pyrrolidine Derivative:

-

In a flask equipped with a Dean-Stark apparatus, dissolve the synthesized thiazole precursor (1 equivalent) and L-(+)-tartaric acid (1 equivalent) in xylene.

-

Reflux the mixture for 8 hours, collecting the water that is formed.

-

Cool the reaction mixture to room temperature.

-

Collect the crystalline product by filtration, wash with hexane, and recrystallize from ethanol.

-

Characterization: The synthesized compounds are typically characterized by FT-IR and 1H NMR spectroscopy to confirm their structures.[6]

B. Anticonvulsant Properties

Several thiazole-pyrrolidine derivatives have demonstrated significant anticonvulsant activity in preclinical models.[7]

Mechanism of Action: The anticonvulsant effects of these compounds are often attributed to their interaction with voltage-gated ion channels, particularly sodium (Na+) and calcium (Ca2+) channels.[8][9][10][11][12][13][14] By modulating the activity of these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of epilepsy. Some derivatives may also exert their effects through the enhancement of GABAergic inhibitory neurotransmission.[13]

Key Structural Features for Anticonvulsant Activity: Research suggests that the pyrrolidine ring, when attached to the thiazole moiety, can significantly enhance anticonvulsant activity.[7] The nature of the substituent on the thiazole ring also plays a critical role in determining the potency and efficacy.

Signaling Pathway: Role of Voltage-Gated Sodium Channels in Neuronal Excitability

Caption: Thiazole-Pyrrolidine Compounds as MDM2-p53 Interaction Inhibitors.

Quantitative Data Summary:

| Compound Class | Biological Activity | Key Structural Features | Representative IC50/MIC Values |

| Phenyl-substituted Thiazole-Pyrrolidines | Antibacterial (Gram-positive) | 4-Fluorophenyl on thiazole | MIC: 30.53 ± 0.42 µg/mL against S. aureus [6] |

| Naphthyl-substituted Thiazole-Pyrrolidinones | Anticonvulsant | Naphthyl group on thiazole | ED50: 18.4 mg/kg (PTZ model) [7] |

| Spirooxindole-Thiazole-Pyrrolidines | Anticancer (MDM2-p53 inhibition) | Spirooxindole scaffold | Data varies with specific derivatives |

IV. Future Directions and Perspectives

The journey of thiazole-pyrrolidine compounds from fundamental building blocks to promising therapeutic leads is a testament to the power of medicinal chemistry. The versatility of this scaffold, coupled with our expanding understanding of disease biology, opens up exciting avenues for future research.

Key areas for future exploration include:

-

Optimization of Pharmacokinetic Properties: Enhancing the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, will be crucial for their clinical translation.

-

Elucidation of Novel Mechanisms of Action: While significant progress has been made, a deeper understanding of the precise molecular interactions and downstream signaling effects of these compounds will enable more rational drug design.

-

Exploration of New Therapeutic Areas: The diverse biological activities observed to date suggest that the therapeutic potential of thiazole-pyrrolidine compounds may extend beyond the currently explored areas of infection, epilepsy, and cancer.

The continued collaboration between synthetic chemists, pharmacologists, and structural biologists will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

V. References

-

Role of Sodium Channels in Epilepsy. Prog. Brain Res.2014 , 213, 107-23.

-

The MDM2-p53 pathway revisited. J. Biomed. Res.2013 , 27(4), 254-71.

-

Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review. Front. Genet.2020 , 11, 1195.

-

Interactions between p53 and MDM2 in a mammalian cell cycle checkpoint pathway. Proc. Natl. Acad. Sci. U. S. A.1994 , 91(18), 8368-72.

-

Voltage-gated sodium channels in epilepsy. Pflugers Arch.2002 , 444(6), 789-802.

-

Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harb. Perspect. Med.2016 , 6(5), a026245.

-

Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Channels (Austin)2015 , 9(6), 360-6.

-

Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics. Int. J. Mol. Sci.2022 , 23(21), 13401.

-

The MDM2-p53 Interaction. Mol. Cancer Res.2003 , 1(14), 1041-8.

-

The MDM2-p53 pathway revisited. ResearchGate.

-

Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Sci. Pharm.2020 , 88(2), 16.

-

Recent developments on triazole nucleus in anticonvulsant compounds: a review. J. Enzyme Inhib. Med. Chem.2016 , 31(sup2), 2-20.

-

Marketed drugs containing thiazole ring. ResearchGate.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules2022 , 27(11), 3404.

-

A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Curr. Drug Discov. Technol.2019 , 16(3), 248-266.

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Int. J. Med. Chem.2013 , 2013, 348948.

-

Thiazole and thiazole containing drugs. SlideShare.

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Pharmacia2020 , 67(2), 69-80.

-

Thiazole. Wikipedia.

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. ChemistrySelect2022 , 7(10), e202104144.

-

Mechanisms of action of antiepileptic drugs. Epilepsy Society.

-

Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. J. Enzyme Inhib. Med. Chem.2016 , 31(sup2), 114-120.

-

Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Res. Appl. Chem.2021 , 11(4), 12178-12185.

-

Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. Tetrahedron2017 , 73(29), 4203-4212.

-

Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. ResearchGate.

-

Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Braz. J. Pharm. Sci.2019 , 55, e18018.

-

1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules2022 , 27(19), 6631.

-

Thiazole synthesis. Organic Chemistry Portal.

-

Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Farmaco1991 , 46(10), 1179-93.

-

Synthesis of unique pyrrolidines for drug discovery. Enamine.

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

-

Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv.

-

Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. J. Recept. Signal Transduct. Res.2024 , 44(1), 1-13.

-

Synthesis, biological evaluation and molecular docking studies of thiazole-based pyrrolidinones and isoindolinediones as anticonvulsant agents. ResearchGate.

-

Exploring docking studies for the designing of pyrrolidine and thiazole conjugate as an anti-diabetic agent. Semantic Scholar.

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega2022 , 7(37), 33388-33403.

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules2023 , 28(21), 7306.

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Thiazole and thiazole containing drugs | PPTX [slideshare.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review [frontiersin.org]

- 10. Voltage-gated sodium channels in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. epilepsysociety.org.uk [epilepsysociety.org.uk]

Definitive Guide to the Purity and Characterization of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of the thiazole nucleus and the pyrrolidine ring represents a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2] 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole is a key heterocyclic building block, offering a strategic point for further functionalization via its bromine handle, making it invaluable in the synthesis of novel pharmaceutical candidates. This technical guide provides a comprehensive framework for establishing the purity and confirming the structural integrity of this compound. We will delve into field-proven methodologies for purification and provide detailed protocols for its complete analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is emphasized to empower researchers in adapting these methods to their specific contexts.

Introduction: The Strategic Importance of Substituted Thiazoles

Thiazole derivatives are a significant class of heterocyclic compounds that form the backbone of numerous therapeutic agents, exhibiting activities ranging from antimicrobial to anti-cancer.[3] The introduction of a pyrrolidine moiety at the 2-position and a bromine atom at the 4-position creates a molecule with both a potential pharmacophore and a reactive center for synthetic elaboration. The pyrrolidine ring is a prevalent feature in many bioactive natural products and pharmaceuticals.[2] The bromine atom serves as a versatile synthetic handle, enabling cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and modulate biological activity.

Given its role as a critical intermediate, ensuring the unambiguous identification and high purity of this compound is paramount. Impurities, such as regioisomers, unreacted starting materials, or byproducts, can confound subsequent synthetic steps and compromise the results of biological screening. This guide establishes a self-validating system of purification and analysis to guarantee the quality of this essential reagent.

Purification: From Crude Product to Analytical Grade Material

The synthesis of this compound typically involves the reaction of a suitable brominated thiazole precursor with pyrrolidine. This process can lead to a crude product mixture containing unreacted starting materials, di-substituted byproducts, and other impurities. The following purification workflow is designed to isolate the target compound with high fidelity.

Caption: High-level workflow for the purification of the target compound.

Protocol: Flash Column Chromatography

Flash column chromatography is the primary method for purifying moderately polar organic compounds like the target molecule. The choice of silica gel as the stationary phase and a non-polar/polar solvent system allows for efficient separation based on polarity.

Rationale:

-

Stationary Phase: Silica gel is a polar adsorbent. Non-polar compounds will travel through the column more quickly, while polar compounds will have longer retention times.

-

Mobile Phase: A mixture of heptane (non-polar) and ethyl acetate (polar) is a versatile system. Starting with a low concentration of ethyl acetate allows for the elution of non-polar impurities. Gradually increasing the polarity allows for the selective elution of the product, leaving highly polar impurities adsorbed to the silica.

Step-by-Step Methodology:

-

Slurry Preparation: Prepare a slurry of silica gel in 100% heptane.

-

Column Packing: Pour the slurry into a glass column and allow it to pack under a positive pressure of air, ensuring no cracks or air bubbles are present.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (CH₂Cl₂) and adsorb it onto a small amount of silica gel.[4] After drying, carefully load the solid sample onto the top of the packed column.

-

Elution: Begin eluting the column with a mobile phase of 2% ethyl acetate in heptane.

-

Gradient: Gradually increase the polarity of the mobile phase, for example, to 5%, 10%, and then 20% ethyl acetate in heptane, as needed.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization: A Triad of Confirmative Techniques

No single analytical technique is sufficient to confirm both the structure and purity of a compound. A robust characterization relies on the synergistic use of NMR, MS, and HPLC.

Caption: The orthogonal approach to compound characterization.

NMR Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.

Expected Spectral Data: The following table summarizes the predicted chemical shifts (δ) for the key nuclei in this compound. These predictions are based on standard chemical shift tables and data from analogous structures.[5][6]

| Data Type | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H NMR | Thiazole-H (C5-H) | 6.5 - 7.0 | Singlet (s) | The sole proton on the electron-rich thiazole ring. |

| Pyrrolidine-H (α-CH₂) | 3.4 - 3.8 | Triplet (t) | Protons adjacent to the nitrogen connected to the thiazole. | |

| Pyrrolidine-H (β-CH₂) | 1.9 - 2.2 | Multiplet (m) | Protons on the remaining carbons of the pyrrolidine ring. | |

| ¹³C NMR | Thiazole-C (C2) | 165 - 175 | Singlet | Carbon bearing the pyrrolidine group. |

| Thiazole-C (C4) | 105 - 115 | Singlet | Carbon bearing the bromine atom. | |

| Thiazole-C (C5) | 110 - 120 | Singlet | Carbon bearing the thiazole proton. | |

| Pyrrolidine-C (α-CH₂) | 48 - 55 | Singlet | Carbon atoms adjacent to the nitrogen. | |

| Pyrrolidine-C (β-CH₂) | 24 - 28 | Singlet | Remaining carbon atoms of the pyrrolidine ring. |

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound, offering crucial confirmation of its identity. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns.

Rationale: Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive "M" and "M+2" peak pattern of nearly equal intensity for any fragment containing a single bromine atom, which is a definitive signature for the presence of bromine.[7]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI) in positive ion mode.

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion peaks.

Expected Mass Data:

| Ion | Formula | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Notes |

| [M+H]⁺ | C₇H₁₀BrN₂S⁺ | ~248.98 | ~250.98 | The protonated molecular ion. Expect a doublet of ~1:1 intensity. |

HPLC: The Gold Standard for Purity Assessment

While NMR and MS confirm the structure of the major component, HPLC is used to separate and quantify the target compound relative to any impurities.[8] A reversed-phase (RP-HPLC) method is generally suitable for this class of compound.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare two solvents: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Solvents A and B.

-

Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at a wavelength of 254 nm.

-

Gradient: Start with a 30% B to 95% B gradient over 20 minutes, hold at 95% B for 5 minutes, and then re-equilibrate the column.

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Purity Specification: For use as a synthetic intermediate or in biological screening, the purity of this compound should typically be ≥95%.

Conclusion

The robust characterization of this compound is a non-negotiable prerequisite for its use in research and development. By employing a systematic purification strategy, primarily flash column chromatography, an analytically pure sample can be obtained. The subsequent orthogonal application of NMR spectroscopy to define the molecular structure, mass spectrometry to confirm the molecular weight and bromine incorporation, and HPLC to provide a quantitative purity assessment constitutes a self-validating workflow. This comprehensive approach ensures the identity, integrity, and purity of the compound, providing researchers with the confidence needed to build upon this versatile chemical scaffold.

References

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health (NIH). Available at: [Link]

-

2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Available at: [Link]

-

4-Bromobenzo[1,2-d:4,5-d′]bis([1][5][9]thiadiazole). MDPI. Available at: [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]

-

4-Bromo-1,3-thiazole-2-carboxylic acid. PubChem. Available at: [Link]

-

(E)-4-(2-(7-Bromo-[1][9][10]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activities. ScienceDirect. Available at: [Link]

-

In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. Available at: [Link]

- Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.Google Patents.

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

-

Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar. Available at: [Link]

-

Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. MDPI. Available at: [Link]

- Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.Google Patents.

-

1-(5-Bromo-4-phenyl-1,3-thia-zol-2-yl)pyrrolidin-2-one. PubMed. Available at: [Link]

-

Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PubMed Central. Available at: [Link]

-

4-Bromo-2-methyl-1,3-thiazole. PubChem. Available at: [Link]

-

Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]

-

Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

Section 1: Core Principles of Chemical Safety & Hazard Assessment

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole

The prudent handling of any novel or sparsely documented chemical compound is predicated on a conservative assessment of its potential hazards. For this compound, we infer its safety profile from related structures. The core structure combines a thiazole ring, a bromine substituent, and a pyrrolidine moiety. Analysis of similar compounds from sources like PubChem and various chemical suppliers indicates a consistent pattern of hazards, including acute toxicity, irritation, and potential for respiratory effects.[1][2][3] Therefore, a risk mitigation strategy based on the "Hierarchy of Controls" is mandated.

Caption: Diagram 1: Hierarchy of Controls for Chemical Safety.

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on aggregated data from analogous compounds, this compound should be handled as a hazardous substance.[1][2] The GHS classification for the closely related isomer, 5-Bromo-2-(1-pyrrolidinyl)thiazole, serves as a primary reference point.[2]

Signal Word: Warning [2]

Inferred Hazard Statements:

Precautionary Statements (Recommended):

-

Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364[2][4][8]

| Hazard Class | Category | Basis for Classification (Analogous Compounds) |

| Acute Toxicity, Oral | Category 4 | 5-Bromo-2-(1-pyrrolidinyl)thiazole, 4-Bromo-2-methyl-1,3-thiazole[1][2] |

| Acute Toxicity, Dermal | Category 4 | 5-Bromo-2-(1-pyrrolidinyl)thiazole, 2-Bromo-1,3-thiazole-4-carboxylic acid[2][4] |

| Acute Toxicity, Inhalation | Category 4 | 5-Bromo-2-(1-pyrrolidinyl)thiazole[2] |

| Skin Corrosion/Irritation | Category 2 | 4-Bromo-2,1,3-benzothiadiazole, 5-Bromo-2-(1-pyrrolidinyl)thiazole[2][5][8] |

| Serious Eye Damage/Irritation | Category 2A/2 | 4-Bromo-2,1,3-benzothiadiazole, 5-Bromo-2-(1-pyrrolidinyl)thiazole[2][5][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | 4-Bromo-2,1,3-benzothiadiazole (Respiratory system)[5][8] |

Section 3: Exposure Control and Personal Protection